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Compound of Interest

Compound Name: Sodium hexanoate

CAS No.: 10051-44-2

Cat. No.: B156145

Get Quote

Executive Summary
Sodium Hexanoate (NaHex), the sodium salt of hexanoic acid (caproic acid), represents a

critical intersection between simple surfactant chemistry and advanced oral drug delivery. While

historically utilized as a food additive and intermediate, its role has evolved significantly within

the pharmaceutical sector. It serves as a medium-chain fatty acid (MCFA) salt capable of

modulating intestinal tight junctions, thereby acting as a permeation enhancer for Class III (high

solubility, low permeability) Biopharmaceutics Classification System (BCS) drugs.

This guide moves beyond basic datasheet parameters to explore the structural nuance,

thermodynamic behavior, and experimental protocols required to utilize NaHex effectively in

high-stakes research.

Physicochemical Architecture
Unlike long-chain surfactants (e.g., Sodium Dodecyl Sulfate) that form stable, spherical

micelles at low concentrations, Sodium Hexanoate (
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) occupies a "hydrotropic" niche. Its short hydrophobic tail (

) creates a unique amphiphilic balance that favors continuous aggregation over sharp
micellization.

Core Properties Table
Property Value / Characteristic Relevance to Formulation

Molecular Formula Stoichiometry for synthesis.

Molecular Weight 138.14 g/mol
Calculation of molarity in

buffers.

Physical State White, crystalline powder
Hygroscopic; requires

desiccated storage.

Solubility (Water) High (> 100 mg/mL)
Ideal for high-concentration

aqueous stock solutions.

pKa (Acid) ~4.88 (Hexanoic Acid)

Buffering capacity; NaHex

solutions are alkaline (pH

~8.5).

CMC (Approximate) 0.9 – 1.2 M (High)

Acts as a hydrotrope below

this; requires high loading for

surfactant effects.

Crystal Lattice Bilayer (Ionic/Lipophilic)

Solid-state stability; alternating

ionic sheets and hydrophobic

tails.

Structural Nuance: The "Pseudo-CMC"
Researchers often fail to replicate permeation data because they treat NaHex like a standard

surfactant.

The Challenge: Standard surfactants have a low Critical Micelle Concentration (CMC) (e.g.,

SDS ~8 mM). NaHex, due to its short tail, has a very high CMC (estimated >0.9 M).

The Implication: In most physiological formulations (e.g., 50–200 mM), NaHex exists

primarily as monomers or small oligomers, not micelles. Its mechanism of action relies on
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high molar concentrations to saturate the interface, rather than micellar solubilization.

Mechanism of Action: Permeation Enhancement[1]
[2][3]
The primary utility of NaHex in drug development is its ability to transiently open tight junctions

in the intestinal epithelium, facilitating the paracellular transport of hydrophilic macromolecules

(e.g., peptides, insulin).

The Dual-Pathway Mechanism
Paracellular (Tight Junction Modulation): NaHex interacts with membrane proteins

(claudin/occludin), triggering intracellular calcium release and myosin light chain kinase

(MLCK) activation. This contracts the actin cytoskeleton, physically opening the tight

junction.

Transcellular (Membrane Perturbation): At high local concentrations, NaHex monomers

insert into the lipid bilayer, increasing fluidity and reducing membrane resistance.

Mechanistic Pathway Diagram
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Figure 1: Dual-pathway mechanism of Sodium Hexanoate facilitating paracellular drug

transport.

Experimental Protocols
High-Purity Synthesis (Neutralization Method)
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Commercially available NaHex often contains free hexanoic acid impurities (distinct "cheesy"

odor) which can alter pH and cytotoxicity. For precise biological assays, in-house synthesis or

purification is recommended.

Protocol:

Stoichiometry: Calculate 1:1 molar equivalent of Hexanoic Acid (Liquid, MW 116.16) and

Sodium Hydroxide (Solid/Solution).[1]

Reaction:

Dissolve NaOH in minimal ultrapure water (exothermic).

Place Hexanoic Acid in a chilled vessel (ice bath) to control volatility.

Add NaOH solution dropwise with vigorous stirring.

pH Control (Critical): Monitor pH continuously. Target endpoint is pH 8.0 – 8.5.

Note: If pH > 9.0, excess NaOH causes alkaline lysis in cells. If pH < 7.0, free acid

remains (cytotoxic/smelly).

Drying: The salt is hygroscopic. Lyophilize (freeze-dry) the solution for 24–48 hours to obtain

a white, odorless powder. Store in a desiccator.

CMC Determination via Conductivity
Because the CMC is high, standard dye-solubilization methods are often insensitive.

Conductivity is the gold standard for short-chain fatty acids.

Workflow:

Prepare a 2.0 M stock solution of NaHex in deionized water.

Calibrate conductivity meter (

cell).

Titrate water with the NaHex stock, measuring conductivity (
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) after each addition.

Analysis: Plot

vs. Concentration (

).

Pre-CMC: Linear slope (Arrhenius behavior of free ions).

Post-CMC: Reduced slope (Micelles are less mobile than free ions).

Intersection: The break point is the CMC.[2][3][4] Expect a curve rather than a sharp break

due to the C6 chain length.
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Figure 2: Step-by-step synthesis and purification workflow for high-grade Sodium Hexanoate.

Applications in Drug Delivery[2][3]
Oral Peptide Delivery
Sodium Hexanoate is a functional analog to SNAC (Sodium N-[8-(2-hydroxybenzoyl)

amino]caprylate), used in oral Semaglutide formulations.

Formulation Strategy: NaHex is co-formulated with the peptide (e.g., Insulin, GLP-1

analogs).

Effective Concentration: Typically requires 50 – 200 mM in the local intestinal environment to

achieve sufficient tight junction opening.

Timing: The effect is reversible.[5] Tight junctions typically close within 30–60 minutes post-

exposure, maintaining the safety barrier against pathogens.
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Safety & Toxicology (E-E-A-T)
Safety in permeation enhancement is a balance between efficacy (opening junctions) and

toxicity (permanent membrane damage).

Cytotoxicity Profile:

NaHex is less cytotoxic than Sodium Caprate (C10) or Sodium Dodecyl Sulfate (C12).

Mechanism:[6] Shorter chain length (

) reduces the affinity for permanent insertion into the lipid bilayer, causing less irreversible
membrane erosion.

Caco-2 Cell Data:

IC50 values for NaHex on Caco-2 cells are generally high (> 20 mM), whereas C10

(Caprate) shows toxicity < 10 mM.

Warning: Prolonged exposure (> 4 hours) at high concentrations (> 100 mM) can lead to

apical membrane erosion and loss of monolayer integrity (measured by TEER -

Transepithelial Electrical Resistance).

Expert Insight: When designing oral formulations, use enteric coatings to release NaHex

specifically in the small intestine. Releasing it in the stomach (low pH) will protonate the salt

back to Hexanoic Acid, which is less soluble and more irritating to the gastric mucosa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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